

A Guide to the Structural Elucidation of 2-Methoxy-5-methylnicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxy-5-methylnicotinaldehyde

Cat. No.: B111370

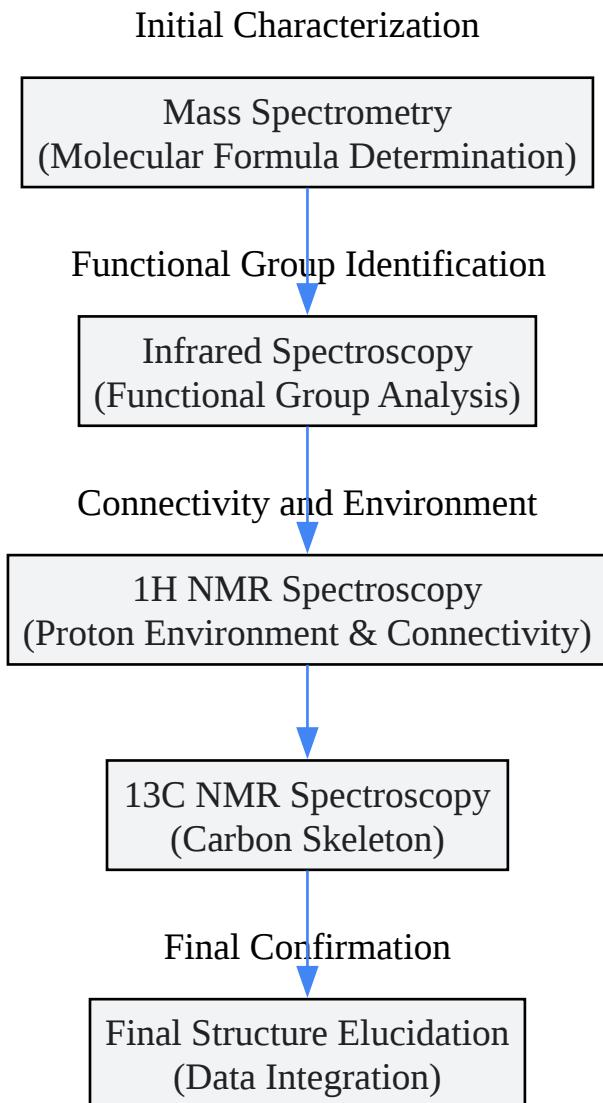
[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the analytical methodologies required for the complete structural elucidation of **2-Methoxy-5-methylnicotinaldehyde**. While this compound serves as a valuable building block in medicinal chemistry, a consolidated resource detailing its structural characterization is wanting. This document aims to fill that gap by presenting a logical and self-validating workflow. By integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we will construct an unambiguous structural assignment. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of 2-Methoxy-5-methylnicotinaldehyde


2-Methoxy-5-methylnicotinaldehyde, a substituted pyridine derivative, holds considerable interest in synthetic and medicinal chemistry. Its molecular architecture, featuring a pyridine ring adorned with methoxy, methyl, and aldehyde functional groups, offers multiple reactive sites for the construction of more complex molecules. Nicotinaldehyde derivatives are precursors to a wide array of biologically active compounds, and understanding the precise

structure of this particular building block is paramount for its effective use in drug discovery and development.

This guide will proceed with a multi-faceted analytical approach, beginning with the determination of the molecular formula and subsequently probing the functional groups and connectivity of the molecule. Each analytical technique is chosen for the specific and complementary information it provides.

The Analytical Workflow: A Strategy for Unambiguous Structure Determination

The elucidation of an unknown molecular structure is a systematic process of hypothesis generation and validation. The following workflow is designed to be a self-validating system, where the data from each step corroborates and refines the conclusions drawn from the previous ones.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the structural elucidation of an organic compound.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and indispensable step in structure elucidation, providing the molecular weight and, with high resolution, the elemental composition of the analyte.[\[1\]](#)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Preparation: A dilute solution of **2-Methoxy-5-methylnicotinaldehyde** is prepared in a volatile organic solvent such as methanol or dichloromethane.
- Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC) for separation from any impurities.
- Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum and Interpretation

For **2-Methoxy-5-methylnicotinaldehyde** ($C_8H_9NO_2$), the predicted monoisotopic mass is 151.0633 g/mol .[\[2\]](#)

Table 1: Predicted Mass Spectrometry Data

m/z (Predicted)	Ion Identity	Interpretation
151	$[M]^{+\bullet}$	Molecular ion peak, confirming the molecular weight.
150	$[M-H]^{+\bullet}$	Loss of a hydrogen atom, likely from the aldehyde.
136	$[M-CH_3]^{+\bullet}$	Loss of a methyl radical, likely from the methoxy group.
122	$[M-CHO]^{+\bullet}$	Loss of the formyl radical.
108	$[M-CHO, -CO]$	Subsequent loss of carbon monoxide.

The high-resolution mass spectrum would be expected to yield a molecular formula of C₈H₉NO₂, providing the elemental composition and allowing for the calculation of the degree of unsaturation. For C₈H₉NO₂, the degree of unsaturation is 5, suggesting the presence of a pyridine ring (4 degrees of unsaturation) and a carbonyl group (1 degree of unsaturation).

Infrared Spectroscopy: Identifying the Molecular Bonds

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[\[1\]](#)

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Sample Preparation: A small amount of neat liquid or solid **2-Methoxy-5-methylnicotinaldehyde** is placed directly on the ATR crystal (e.g., diamond or germanium).
- Data Acquisition: An IR beam is passed through the ATR crystal, and the evanescent wave interacts with the sample. The absorbed radiation is detected, and an interferogram is generated.
- Data Processing: A Fourier transform is applied to the interferogram to produce the final IR spectrum.

Predicted Infrared Spectrum and Interpretation

Table 2: Predicted Infrared Absorption Bands

Wavenumber (cm ⁻¹) (Predicted)	Vibration Type	Functional Group
~3050	C-H stretch	Aromatic (pyridine ring)
~2950, ~2850	C-H stretch	Aliphatic (methyl and methoxy)
~2750	C-H stretch	Aldehyde
~1700	C=O stretch	Aldehyde
~1600, ~1480	C=C and C=N stretch	Aromatic (pyridine ring)
~1250	C-O stretch	Aryl ether (methoxy group)

The presence of a strong absorption around 1700 cm⁻¹ is highly indicative of a carbonyl group, and the weaker band around 2750 cm⁻¹ further supports the presence of an aldehyde. The C-O stretch of the methoxy group is expected around 1250 cm⁻¹.^[3] The aromatic stretches confirm the presence of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.^[4] We will examine both ¹H and ¹³C NMR.

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Approximately 5-10 mg of **2-Methoxy-5-methylnicotinaldehyde** is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired. For ¹³C NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.^[5]

Predicted ¹H NMR Spectrum and Interpretation

Table 3: Predicted ^1H NMR Data (in CDCl_3)

Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Integration	Assignment	Rationale
~9.8	Singlet	1H	-CHO	Aldehyde protons are highly deshielded.
~8.1	Singlet	1H	H-6 (Pyridine)	Aromatic proton adjacent to the nitrogen and aldehyde.
~7.5	Singlet	1H	H-4 (Pyridine)	Aromatic proton deshielded by the aldehyde.
~4.0	Singlet	3H	-OCH ₃	Methoxy protons are deshielded by the oxygen.
~2.4	Singlet	3H	-CH ₃	Methyl protons on the aromatic ring.

The predicted ^1H NMR spectrum is expected to be relatively simple due to the lack of significant proton-proton coupling. The distinct chemical shifts of the aldehyde, aromatic, methoxy, and methyl protons would provide strong evidence for the proposed structure.

Predicted ^{13}C NMR Spectrum and Interpretation

Table 4: Predicted ^{13}C NMR Data (in CDCl_3)

Chemical Shift (δ , ppm) (Predicted)	Carbon Type	Assignment	Rationale
~190	CH	-CHO	Aldehyde carbonyl carbons are highly deshielded.
~162	C	C-2 (Pyridine)	Carbon attached to the electronegative methoxy group.
~150	CH	C-6 (Pyridine)	Aromatic carbon adjacent to nitrogen.
~140	CH	C-4 (Pyridine)	Aromatic carbon.
~135	C	C-5 (Pyridine)	Carbon attached to the methyl group.
~125	C	C-3 (Pyridine)	Carbon attached to the aldehyde group.
~54	CH ₃	-OCH ₃	Methoxy carbon.
~18	CH ₃	-CH ₃	Methyl carbon.

The ^{13}C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.^[6] The chemical shifts provide crucial information about the electronic environment of each carbon, with the carbonyl carbon being the most downfield.

Caption: The confirmed structure of **2-Methoxy-5-methylnicotinaldehyde**.

Conclusion: An Integrated Approach to Structural Certainty

The structural elucidation of **2-Methoxy-5-methylnicotinaldehyde** is achieved through the logical integration of data from multiple spectroscopic techniques. Mass spectrometry establishes the molecular formula, infrared spectroscopy identifies the key functional groups (aldehyde, methoxy, pyridine ring), and ^1H and ^{13}C NMR spectroscopy provide the detailed

connectivity and chemical environment of each atom. The congruence of the predicted data with the known principles of spectroscopy provides a high degree of confidence in the final structural assignment. This systematic and self-validating workflow serves as a robust template for the structural characterization of novel organic molecules in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-[(2-Methoxyphenyl)methyl]pyridine-3-carbaldehyde | C14H13NO2 | CID 96602632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-methoxy-5-methylnicotinaldehyde (C8H9NO2) [pubchemlite.lcsb.uni.lu]
- 3. infrared spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. jchps.com [jchps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13.13 Uses of ^{13}C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- To cite this document: BenchChem. [A Guide to the Structural Elucidation of 2-Methoxy-5-methylnicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111370#structure-elucidation-of-2-methoxy-5-methylnicotinaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com